Decaglycerol

Description

The exact mass of the compound this compound is 758.3784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

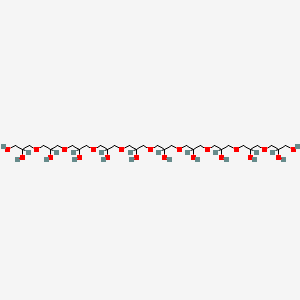

Structure

2D Structure

Properties

IUPAC Name |

3-[3-[3-[3-[3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62O21/c31-1-21(33)3-43-5-23(35)7-45-9-25(37)11-47-13-27(39)15-49-17-29(41)19-51-20-30(42)18-50-16-28(40)14-48-12-26(38)10-46-8-24(36)6-44-4-22(34)2-32/h21-42H,1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKDXPHSIQRTJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9041-07-0 | |

| Record name | Polyglycerin-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decaglycerol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decaglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Polyglycerol Esters for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of polyglycerol esters (PGEs) in a research context. PGEs are a versatile class of non-ionic surfactants valued for their biocompatibility, biodegradability, and tunable physicochemical properties, making them highly suitable for applications in drug delivery, cosmetics, and food science. This document offers detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of the synthesis workflows.

Introduction to Polyglycerol Esters

Polyglycerol esters are synthesized through the esterification of polyglycerols with fatty acids. The resulting amphiphilic structure, consisting of a hydrophilic polyglycerol head and a lipophilic fatty acid tail, allows for a wide range of Hydrophilic-Lipophilic Balance (HLB) values. This versatility is achieved by modifying the degree of polymerization of the polyglycerol, the chain length of the fatty acid, and the degree of esterification.[1] These properties make PGEs excellent emulsifiers, solubilizers, and stabilizers.[2][1] In pharmaceutical research, they are particularly noted for their role as excipients in drug formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[3][4]

Synthesis of Polyglycerol Esters

The synthesis of polyglycerol esters can be broadly categorized into two main routes: chemical synthesis and enzymatic synthesis. Each method offers distinct advantages and disadvantages in terms of reaction conditions, selectivity, yield, and cost.

Chemical Synthesis

Chemical synthesis is the traditional and most common industrial method for producing PGEs. It typically involves the direct esterification of polyglycerol with fatty acids or the transesterification of polyglycerol with fatty acid methyl esters (FAMEs) or triglycerides.[5]

Common Methods:

-

Alkali-Catalyzed Polymerization and Esterification: This is often a one-pot or two-step process where glycerol is first polymerized at high temperatures (200-270 °C) in the presence of an alkaline catalyst (e.g., NaOH, KOH) to form polyglycerol. Subsequently, fatty acids are added and esterified at elevated temperatures (210-265 °C) under vacuum to remove the water produced during the reaction.[5]

-

Acid-Catalyzed Esterification: Acid catalysts can also be employed for the esterification step. However, alkaline catalysts are more common in industrial processes.[6]

Advantages:

-

Relatively low cost of catalysts.

-

High reaction rates at elevated temperatures.

Disadvantages:

-

Harsh reaction conditions can lead to the formation of by-products and a broader distribution of polyglycerol chain lengths and esterification degrees.[7]

-

The catalyst needs to be neutralized and removed from the final product, which can add to the purification complexity.

-

Potential for color and odor formation.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical methods, addressing many of the drawbacks associated with high-temperature chemical processes. Lipases, such as those from Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei (e.g., Lipozyme), are commonly used as biocatalysts.[5][8]

Common Methods:

-

Solvent-Free Esterification: The reaction is carried out by directly mixing the polyglycerol, fatty acid, and immobilized lipase at a moderately elevated temperature (typically 60-90 °C) under vacuum or with an inert gas sparge to remove water and drive the reaction to completion.[5][8]

-

Transesterification: Similar to the chemical route, enzymes can also catalyze the transesterification of polyglycerol with FAMEs or triglycerides.

Advantages:

-

Milder reaction conditions (lower temperature and pressure) preserve the integrity of sensitive molecules and reduce energy consumption.

-

High selectivity of enzymes leads to a more defined product with a narrower distribution of esters and fewer by-products.[7]

-

The catalyst (immobilized enzyme) can often be recovered and reused, potentially reducing costs in the long run.[8]

-

Produces a higher purity product, often with better color and odor profiles.[5]

Disadvantages:

-

Higher initial cost of enzymatic catalysts compared to chemical catalysts.

-

Longer reaction times may be required to achieve high conversion rates.

Quantitative Data on Polyglycerol Ester Synthesis

The choice of synthesis method and reaction parameters significantly impacts the yield, purity, and properties of the resulting polyglycerol esters. The following tables summarize key quantitative data from various studies.

| Synthesis Method | Catalyst | Substrates | Temperature (°C) | Molar Ratio (PG:FA) | Esterification Efficiency / Yield (%) | Reference |

| Enzymatic | Lipozyme 435 | Polyglycerol, Long-chain fatty acids | 84.48 | 1.35:1 | 69.37 | [9] |

| Enzymatic | Lipozyme 435 | Polyglycerol, Medium-chain fatty acids | 84.48 | 1.35:1 | 67.34 | [9] |

| Enzymatic | Lipozyme 435 | Polyglycerol, Short-chain fatty acids | 84.48 | 1.35:1 | 71.68 | [9] |

| Enzymatic | Novozym 435 | Polyglycerol-2, Stearic acid | 80 | 1:1.8 | >95 (conversion) | [7][8] |

| Chemical | Alkaline | Glycerin, Hydrogenated oil | 255-265 | 1:0.5-2.5 (w/w) | >98 (product purity) | [5] |

| Chemical | Dibutyltin dilaurate | Glycerol, Adipic acid | 150 | 2:2 to 2:4 | Not specified |

Table 1: Comparison of Reaction Conditions and Yields for PGE Synthesis.

| Polyglycerol (PG) Degree of Polymerization | Fatty Acid (FA) | Degree of Esterification | Calculated HLB Value | Reference |

| 5 | Caprylic Acid (C8) | Monoester | ~14 | [10] |

| 5 | Various (C6-C18) | Mono- and Diesters | >9 | [10] |

| 5 | Various (C6-C18) | Triesters and Tetraesters | Variable (can form O/W and W/O) | [10] |

| 5 | Various (C6-C18) | Heptaesters | <9 | [10] |

| Not Specified | Lauric Acid (C12) | Not Specified | High | [11] |

| Not Specified | Stearic Acid (C18) | Not Specified | Low | [11] |

Table 2: Influence of Composition on the Hydrophilic-Lipophilic Balance (HLB) of PGEs.

Experimental Protocols

This section provides detailed methodologies for the chemical and enzymatic synthesis of polyglycerol esters.

Protocol 1: Enzymatic Synthesis of Polyglycerol-2 Stearate

This protocol is adapted from the work of N. D'Errico et al. (2023) for the synthesis of polyglycerol-2 stearic acid esters using Novozym 435.[7][8]

Materials:

-

Polyglycerol-2 (PG2)

-

Stearic acid (SA)

-

Immobilized lipase from Candida antarctica (Novozym 435)

-

Nitrogen gas

-

Three-necked round-bottom flask

-

Magnetic stirrer with hotplate

-

Vacuum pump

-

Capillary for gas inlet

Procedure:

-

To a 250 mL three-necked round-bottom flask, add polyglycerol-2 (1 mol equivalent) and stearic acid (1.8 mol equivalent).

-

Add Novozym 435 (2.7% w/w of the total substrate mass).

-

Equip the flask with a magnetic stirrer, a nitrogen inlet capillary, and a connection to a vacuum pump.

-

Begin stirring and heat the mixture to 80 °C.

-

Once the temperature is stable, apply a reduced pressure (e.g., 30 mmHg) and maintain a gentle flow of nitrogen gas through the capillary.

-

Monitor the reaction progress by periodically taking samples and determining the acid value by titration. The reaction is considered complete when the acid value is stable. This typically takes around 6 hours.

-

After the reaction is complete, stop the heating and stirring.

-

The immobilized enzyme can be recovered by decantation or filtration for reuse.

-

The crude product can be used directly or purified further by column chromatography.

Protocol 2: Chemical Synthesis of Polyglycerol Esters

This protocol outlines a general procedure for the one-step chemical synthesis of PGEs using an alkaline catalyst.

Materials:

-

Glycerin

-

Hydrogenated oil (e.g., hydrogenated soybean oil)

-

Alkaline catalyst (e.g., sodium hydroxide)

-

Reaction kettle with overhead stirrer, thermometer, and distillation setup

-

Vacuum source

-

Nitrogen gas

Procedure:

-

Charge the reaction kettle with glycerin.

-

Heat the glycerin to 55-65 °C with stirring.

-

Add the alkaline catalyst (e.g., 0.5-1.5% of glycerin weight) and continue stirring and heating until the catalyst is completely dissolved.

-

Once the catalyst is dissolved and the temperature is between 60-130 °C, add the hydrogenated oil. The weight ratio of glycerin to hydrogenated oil can range from 1:0.5 to 1:2.5.

-

During the addition and subsequent reaction, either apply a vacuum or protect the reaction with a nitrogen atmosphere.

-

Heat the mixture to 200-210 °C and hold for 1-2 hours.

-

Slowly increase the temperature to 255-265 °C.

-

Monitor the reaction by collecting the water generated in the distillation setup. The reaction is complete when the theoretical amount of water is collected.

-

Maintain the reaction temperature and apply a high vacuum to distill off and recover any unreacted raw materials.

-

The resulting crude polyglycerol ester can be purified by molecular distillation to achieve a high purity product (>98%).[5]

Characterization of Polyglycerol Esters

A combination of analytical techniques is necessary to characterize the complex mixture of products obtained from PGE synthesis.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with detectors such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is a powerful tool for separating and identifying the different ester species (mono-, di-, tri-esters, etc.) and unreacted polyglycerol.[2][6]

-

Gas Chromatography (GC): GC can be used to analyze the fatty acid composition of the PGEs after hydrolysis and derivatization.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight distribution of the polyglycerol and the resulting esters. Fragmentation patterns can provide structural information.[1][12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for confirming the ester bond formation and for structural elucidation of the polyglycerol backbone and the fatty acid chains.[14][11]

-

Titration: Acid value and saponification value titrations are used to determine the amount of free fatty acids and the average molecular weight of the esters, respectively.[11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of ester functional groups (C=O stretch) and the disappearance of carboxylic acid groups.

Visualization of Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflows for the synthesis and characterization of polyglycerol esters.

Caption: Chemical Synthesis Workflow for Polyglycerol Esters.

Caption: Enzymatic Synthesis Workflow for Polyglycerol Esters.

Caption: Characterization Workflow for Polyglycerol Esters.

Applications in Research and Drug Development

The primary application of polyglycerol esters in a research and pharmaceutical context is as excipients in drug delivery systems. Their ability to act as emulsifiers and solubilizing agents is crucial for the formulation of poorly water-soluble drugs. By incorporating lipophilic drugs into the core of micelles or the oil phase of emulsions stabilized by PGEs, their apparent solubility and bioavailability can be significantly enhanced.[3][4]

Key Research Applications:

-

Formulation of Nanocarriers: PGEs are used to formulate nanoparticles, nanoemulsions, and solid lipid nanoparticles for targeted and controlled drug delivery.

-

Improving Oral Bioavailability: By enhancing the solubility and dissolution rate of drugs in the gastrointestinal tract, PGEs can lead to improved absorption and therapeutic efficacy.[3][4]

-

Topical and Transdermal Delivery: The emulsifying properties of PGEs are utilized in the development of creams and lotions for the delivery of active pharmaceutical ingredients through the skin.

-

Pulmonary Drug Delivery: Certain PGEs are being investigated for their potential as safe and effective excipients in formulations for inhalation.

It is important to note that polyglycerol esters are generally considered to be biocompatible and are not known to have direct interactions with cellular signaling pathways in the same way that a pharmacologically active molecule would. Their primary role is to act as a carrier to deliver the active drug to its target.

Conclusion

The synthesis of polyglycerol esters offers a flexible platform for creating a wide array of non-ionic surfactants with tunable properties. For research applications, particularly in drug development, the ability to control the HLB value and other physicochemical characteristics is paramount. While chemical synthesis remains a cost-effective method for large-scale production, enzymatic synthesis provides a greener and more precise alternative for obtaining well-defined PGEs for high-value applications. A thorough characterization of the synthesized PGEs is crucial to ensure their suitability for the intended research application. This guide provides the foundational knowledge and practical protocols to aid researchers in the successful synthesis and application of these versatile compounds.

References

- 1. Analysis of Polyglycerol Fatty Acid Ester [spkx.net.cn]

- 2. Analysis of complex mixtures of polyglycerol fatty esters using liquid chromatography and high-resolution mass spectrometry: Retention, structural and relative composition study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. EP0518765B1 - Process for the preparation of polyglycerols and polyglycerol esters - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. sinh.cas.cn [sinh.cas.cn]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. aocs.org [aocs.org]

- 14. researchgate.net [researchgate.net]

The Synthesis and Characterization of Hyperbranched Polyglycerol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hyperbranched polyglycerol (HPG) has emerged as a highly promising and versatile polymer platform in the biomedical and pharmaceutical fields. Its unique dendritic architecture, coupled with its biocompatibility and multifunctionality, makes it an attractive alternative to traditional polymers like polyethylene glycol (PEG). This technical guide provides an in-depth overview of the synthesis, characterization, and key properties of HPG, tailored for professionals engaged in research and development.

Introduction to Hyperbranched Polyglycerol

Hyperbranched polymers are highly branched, three-dimensional macromolecules that are synthesized in a one-step polymerization process.[1][2] This synthetic accessibility gives them a significant advantage over the structurally perfect but synthetically demanding dendrimers.[1] HPG, in particular, is a polyether-based hyperbranched polymer that exhibits excellent water solubility, a high density of hydroxyl functional groups, and a globular, compact structure.[3][4] These properties, along with its proven biocompatibility and non-immunogenicity, have positioned HPG as a leading candidate for a variety of biomedical applications, including drug delivery, bio-conjugation, and surface modification.[3][5]

Synthesis of Hyperbranched Polyglycerol

The most prevalent and controlled method for synthesizing HPG is the anionic ring-opening multibranching polymerization (ROMBP) of glycidol.[1][6] Glycidol, a latent AB2-type monomer, possesses both an epoxide ring (A group) and a hydroxyl group (B group), enabling the formation of a branched structure.[6][7]

Anionic Ring-Opening Multibranching Polymerization (ROMBP)

The ROMBP of glycidol is typically initiated by a partially deprotonated multifunctional alcohol, such as 1,1,1-tris(hydroxymethyl)propane (TMP).[5][6] The slow addition of the glycidol monomer to the initiator solution is a critical parameter for achieving controlled molecular weights and low polydispersity indices (PDI).[1][6] The polymerization proceeds through the nucleophilic attack of an alkoxide on the epoxide ring of a glycidol molecule. The newly formed alkoxide can then react with another glycidol monomer, leading to chain growth. Branching occurs when an alkoxide deprotonates a hydroxyl group along the polymer backbone, creating a new active site for polymerization.

A schematic of the anionic ring-opening multibranching polymerization of glycidol is presented below:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Hyperbranched polyglycerols: recent advances in synthesis, biocompatibility and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Controlled Synthesis of Hyperbranched Polyglycerols by Ring-Opening Multibranching Polymerization | Semantic Scholar [semanticscholar.org]

- 7. Quasilinear polyglycidols by triethyborane-controlled anionic polymerization of unprotected glycidol - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00153A [pubs.rsc.org]

An In-depth Technical Guide to Decaglycerol Derivatives and Their Chemical Modifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of decaglycerol and its derivatives, focusing on their synthesis, chemical modification, physicochemical properties, and applications, particularly in the pharmaceutical sciences. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Introduction to this compound

This compound is a polyglycerol composed of ten glycerol units linked by ether bonds. Its structure, characterized by a high density of hydroxyl groups, imparts hydrophilicity and makes it a versatile platform for chemical modification. These modifications allow for the tuning of its physicochemical properties to suit a wide range of applications, from emulsifiers in the food and cosmetic industries to advanced drug delivery systems.[1][2] The derivatives of this compound, particularly fatty acid esters, are of significant interest due to their biocompatibility, biodegradability, and tunable surfactant properties.[3]

Chemical Modifications and Derivatives

The most common chemical modification of this compound is esterification with fatty acids to produce polyglycerol esters (PGEs).[4] This process allows for the creation of a diverse range of non-ionic surfactants with varying properties.

Esterification: The hydroxyl groups of this compound can be esterified with one or more fatty acids. The choice of fatty acid (e.g., oleic acid, stearic acid, lauric acid) and the degree of esterification determine the lipophilicity of the resulting derivative.[3]

Etherification: Further etherification of the remaining hydroxyl groups can be performed to create more complex polyether structures, which can alter solubility, viscosity, and other functional properties.[4]

The general structure of a this compound fatty acid ester is depicted below:

Caption: General synthesis of this compound esters.

Physicochemical Properties

The properties of this compound derivatives are highly tunable, primarily by altering the degree of polymerization of the glycerol backbone, the chain length of the fatty acid, and the degree of esterification.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for some common this compound derivatives.

| Derivative Name | Molecular Formula (Example) | Molecular Weight ( g/mol ) (Example) | HLB Value | Critical Micelle Concentration (CMC) |

| Decaglyceryl Monooleate | C48H94O22 | ~1023.2 | 10 - 12.5 | 8 - 11 mg/L |

| Decaglyceryl Monostearate | C48H96O22 | Not specified | 12 - 13 | Not specified |

| Decaglyceryl Tetraoleate | Not specified | Not specified | 6.2 | Not specified |

| Decaglyceryl Monolaurate | C42H84O22 | ~1121.3 | Not specified | Not specified |

Data sourced from multiple references.[1][5][6][7][8][9][10][11][12][13]

Hydrophile-Lipophile Balance (HLB): The HLB value is a crucial parameter for surfactants, indicating their relative hydrophilicity and lipophilicity. A higher HLB value corresponds to a more hydrophilic surfactant, suitable for oil-in-water (O/W) emulsions, while a lower HLB value indicates a more lipophilic surfactant, suitable for water-in-oil (W/O) emulsions. The HLB of this compound esters can be tailored over a wide range, making them versatile emulsifiers.[14][15][16][17]

Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles in a solution.[18] This is a critical parameter for applications involving solubilization and the formation of nano-sized drug delivery systems.[9][16][19][20] For instance, polyglyceryl-10 monooleate has a CMC in the range of 8 to 11 mg/L.[6]

Experimental Protocols

Synthesis of this compound Derivatives

A. Chemical Synthesis (Esterification)

This protocol describes a general method for the direct esterification of this compound with a fatty acid.

Materials:

-

This compound (Polyglycerol-10)

-

Fatty acid (e.g., oleic acid, stearic acid)

-

Acid catalyst (e.g., p-toluenesulfonic acid) or base catalyst (e.g., sodium hydroxide)[21]

-

Reaction vessel with a stirrer, thermometer, and condenser

-

Vacuum pump

Procedure:

-

Charge the reaction vessel with this compound and the desired molar ratio of the fatty acid.

-

Add the catalyst (typically 0.1-0.5% by weight of reactants).

-

Heat the mixture to the reaction temperature (typically 180-240°C) under constant stirring.[2]

-

Apply a vacuum to remove the water produced during the esterification reaction, driving the reaction to completion.

-

Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches a predetermined low level.

-

Cool the reaction mixture and, if necessary, neutralize the catalyst.

-

The product can be purified by washing and/or distillation to remove unreacted starting materials and byproducts.

B. Enzymatic Synthesis

This protocol outlines a greener, more selective method for synthesizing this compound esters using a lipase catalyst.[3][4]

Materials:

-

This compound

-

Fatty acid or fatty acid methyl ester

-

Reaction vessel with a stirrer and temperature control

-

Molecular sieves or nitrogen sparging system (for water removal)

Procedure:

-

Combine this compound and the fatty acid/fatty acid methyl ester in the reaction vessel.

-

Add the immobilized lipase (typically 1-10% by weight of substrates).

-

Maintain the reaction at a specific temperature (typically 60-90°C) with continuous stirring.[22]

-

To shift the equilibrium towards ester formation, remove the byproduct (water or methanol). This can be achieved by adding molecular sieves to the reaction mixture or by sparging with dry nitrogen.[3]

-

Monitor the conversion of the fatty acid by techniques such as titration or chromatography.

-

Once the desired conversion is achieved, the immobilized enzyme can be easily removed by filtration for reuse.

-

The product is typically of high purity and may not require extensive downstream processing.

Caption: Comparison of chemical and enzymatic synthesis workflows.

Characterization Techniques

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the esterification of this compound.

Procedure:

-

Obtain the FTIR spectrum of the this compound starting material, the fatty acid, and the final product.

-

Look for the appearance of a strong carbonyl (C=O) stretching band around 1735-1750 cm⁻¹ in the product spectrum, which is characteristic of an ester linkage.

-

Observe the corresponding decrease in the intensity of the broad hydroxyl (-OH) stretching band (around 3300-3500 cm⁻¹) from the this compound and the carboxylic acid -OH band.[24][25][26]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for detailed structural characterization.[15][27][28][29]

Procedure:

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

In the ¹H NMR spectrum, the formation of an ester will result in a downfield shift of the signals corresponding to the protons on the glycerol backbone adjacent to the newly formed ester group.

-

In the ¹³C NMR spectrum, the appearance of a signal in the carbonyl region (around 170-180 ppm) confirms the presence of the ester group.

C. High-Performance Liquid Chromatography (HPLC)

HPLC can be used to analyze the composition of the product mixture, including the presence of mono-, di-, and higher esters, as well as unreacted starting materials.[22][30]

Procedure:

-

Develop a suitable HPLC method, typically using a reversed-phase column (e.g., C18).

-

The mobile phase is often a gradient of water and an organic solvent like acetonitrile or methanol.

-

An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) is commonly used for detection, as many this compound derivatives lack a UV chromophore.[22]

Applications in Drug Development

This compound derivatives are gaining significant attention in drug delivery due to their biocompatibility, ability to self-assemble into nanoparticles, and capacity to encapsulate and enhance the solubility of poorly water-soluble drugs.[31][32][33][34][35]

Drug Delivery Mechanisms:

-

Nanoencapsulation: Amphiphilic this compound esters can self-assemble in aqueous media to form micelles or nanogels, which can encapsulate hydrophobic drugs in their core. This protects the drug from degradation and improves its solubility and bioavailability.[31]

-

Enhanced Permeability and Retention (EPR) Effect: Nanoparticles formed from this compound derivatives can preferentially accumulate in tumor tissues due to the EPR effect, leading to targeted drug delivery in cancer therapy.[33]

-

Surface Modification: The hydrophilic polyglycerol backbone can be used to coat nanoparticles, providing a "stealth" effect that reduces non-specific protein absorption and prolongs circulation time in the bloodstream.[32]

Caption: Role of this compound derivatives in drug delivery.

While specific signaling pathways affected by drugs delivered via this compound-based systems are drug-dependent, the delivery vehicle itself can influence cellular uptake and drug concentration at the target site. For instance, nanogels based on dendritic polyglycerol have been developed for the intracellular delivery of drugs to treat gastrointestinal stromal tumors.[31] These systems can be designed to be responsive to intracellular stimuli, such as esterases, leading to controlled drug release within the target cells.

Conclusion

This compound and its derivatives represent a highly versatile and promising class of compounds for researchers and professionals in drug development. Their tunable physicochemical properties, biocompatibility, and demonstrated utility in forming advanced drug delivery systems make them valuable tools for addressing challenges such as poor drug solubility and targeted delivery. The detailed methodologies and data presented in this guide offer a solid foundation for the synthesis, characterization, and application of these innovative materials. Further research into the specific interactions of these delivery systems with biological signaling pathways will continue to expand their therapeutic potential.

References

- 1. HLB Calculator - Materials [hlbcalc.com]

- 2. US3637774A - Process for preparation and purification of polyglycerols and esters thereof - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. kraftchemical.com [kraftchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. ioioleo.de [ioioleo.de]

- 8. GLYCERYL STEARATE (GLYCERYL MONOSTEARATE) - Ataman Kimya [atamanchemicals.com]

- 9. POLYGLYCERYL-10-OLEATE - Ataman Kimya [atamanchemicals.com]

- 10. POLYGLYCERYL-10 STEARATE - Ataman Kimya [atamanchemicals.com]

- 11. Decaglyceryl monooleate | C48H94O22 | CID 9963243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. GLYCERINE MONOSTEARATE - Ataman Kimya [atamanchemicals.com]

- 13. This compound laurate | C42H104O32 | CID 23170267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. web.ist.utl.pt [web.ist.utl.pt]

- 15. researchgate.net [researchgate.net]

- 16. What are the HLB values of commonly used emulsifiers and the best way to select them? - China Chemical Manufacturer [longchangextracts.com]

- 17. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 18. Polyglyceryl-10 oleate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. cymitquimica.com [cymitquimica.com]

- 20. This compound monooleate | C48H114O32 | CID 53471997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. scialert.net [scialert.net]

- 27. researchgate.net [researchgate.net]

- 28. aocs.org [aocs.org]

- 29. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Analysis of Polyglycerol Fatty Acid Ester [spkx.net.cn]

- 31. Esterase-Responsive Polyglycerol-Based Nanogels for Intracellular Drug Delivery in Rare Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Frontiers | Polyglycerol/Polydopamine-Coated Nanoparticles for Biomedical Applications [frontiersin.org]

- 33. researchgate.net [researchgate.net]

- 34. Poly(Glycerol) Microparticles as Drug Delivery Vehicle for Biomedical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

A Technical Guide to the Biocompatibility of Polyglycerol-Based Polymers

For Researchers, Scientists, and Drug Development Professionals

Polyglycerol-based polymers have emerged as a highly promising class of materials in the biomedical field, owing to their exceptional biocompatibility, water solubility, and versatile functionality.[1][2][3] This technical guide provides an in-depth analysis of the biocompatibility of these polymers, offering quantitative data, detailed experimental protocols, and visualizations of key biological interactions to support researchers and drug development professionals.

Polyglycerols, with their polyether backbone and abundant hydroxyl groups, can be synthesized into various architectures, including linear and hyperbranched structures.[1] This architectural flexibility, combined with their demonstrated safety profile, makes them ideal candidates for a wide range of applications, from drug delivery and bio-conjugation to surface modification.[1][4][5]

Quantitative Biocompatibility Data

The biocompatibility of polyglycerol-based polymers has been assessed through various in vitro and in vivo studies. The following tables summarize key quantitative data on their cytotoxicity, hemocompatibility, and immunogenicity.

Table 1: In Vitro Cytotoxicity of Polyglycerol-Based Polymers

| Polymer Type | Cell Line | Assay | Concentration | Result | Reference |

| Poly(Glycerol) (p(Gly)) Microparticles | L929 fibroblasts | MTT | 1 mg/mL | 85 ± 1% cell viability | [6][7] |

| Quercetin-loaded p(Gly) Microparticles | L929 fibroblasts | MTT | 1 mg/mL | 82 ± 4% cell viability | [7] |

| Polyglycerol Esters of Fatty Acids (PGFAs) | Alveolar Macrophages | LDH, Phagocytosis | > 1 mg/mL | Increased cytotoxicity and functional impairment | [8] |

| Dendritic Polyglycerol (dPG) derivatives (neutral, cationic, anionic) | U-937 (human hematopoietic cell line) | Not specified | Not specified | As safe as linear PEG or dextran | [9] |

| Aminated Hyperbranched Polyglycerol (HPG) | Not specified | Not specified | Not specified | Low cytotoxicity | [10] |

Table 2: Hemocompatibility of Polyglycerol-Based Polymers

| Polymer Type | Assay | Concentration | Result | Reference |

| Poly(Glycerol) (p(Gly)) Microparticles | Hemolysis Assay | 1 mg/mL | < 1% hemolysis ratio | [6] |

| Poly(Glycerol) (p(Gly)) Microparticles | Blood Clotting Index | 1 mg/mL | > 95% | [6] |

| Biodegradable Hyperbranched Polyglycerols (RBHPGs) | Various analyses | Not specified | Excellent blood compatibility | [4] |

| Aminated Hyperbranched Polyglycerol (HPG) | Not specified | Not specified | Excellent blood compatibility | [10] |

| Dendritic Polyglycerol-based Thermoresponsive Nanogels (tNGs) | Red Blood Cell (RBC) Hemolysis Assay | Not specified | Biocompatible |

Table 3: In Vivo Biocompatibility and Immunogenicity

| Polymer Type | Animal Model | Key Findings | Reference |

| Hyperbranched Polyglycerol (HPG) | Mice and Rats | Well-tolerated, non-immunogenic, minimal organ accumulation.[2][10] | [2][10] |

| High Molecular Weight HPG (106-540 kDa) | Mice | Long plasma half-life (32-57 hours), hydrolytically stable. | [10] |

| Biodegradable Hyperbranched Polyglycerols (RBHPGs) | Mice | Degraded into low molecular weight fragments and cleared rapidly with lower tissue accumulation compared to non-degradable HPG.[4] | [4] |

| Linear PG-grafted Nanoparticles | Mice | Induced anti-PEG antibody production but exhibited minimal accelerated blood clearance (ABC) effects.[11] | [11] |

| Hyperbranched PG-grafted Nanoparticles | Mice | No anti-polymer IgM responses or ABC effects observed.[11] | [11] |

| Polyglycerol Polyricinoleate (PGPR) | Humans | No adverse effects observed with consumption of up to 10 g/day .[12] | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biocompatibility. This section outlines the protocols for key in vitro assays cited in the literature.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[15]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10^5 cells/mL and incubate for 48 hours to allow for cell attachment.[16]

-

Treatment: Remove the culture medium and expose the cells to various concentrations of the polyglycerol-based polymer in a fresh medium for a specified period (e.g., 24 hours).[16] Include untreated cells as a negative control.

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[13][17]

-

Incubation: Incubate the plate for 3-4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2) to allow for the formation of formazan crystals.[13][14]

-

Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[13]

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[16][18]

Principle: LDH is a stable cytoplasmic enzyme that is released into the extracellular space when the plasma membrane is damaged.[18] The assay measures the oxidation of NADH to NAD+ during the conversion of pyruvate to lactate, a reaction catalyzed by LDH. The rate of this reaction is proportional to the amount of LDH released and, therefore, to the extent of cell damage.[16]

Methodology:

-

Cell Culture and Exposure: Plate cells and treat them with the test polymer as described in the MTT assay protocol.[16]

-

Supernatant Collection: After the exposure period, centrifuge the plates to pellet any detached cells and carefully collect the cell culture supernatant.[16]

-

LDH Reaction: In a separate plate, mix the collected supernatant with the LDH assay substrate solution containing NADH and pyruvate.[16]

-

Absorbance Reading: Measure the rate of NADH oxidation by monitoring the decrease in absorbance at a specific wavelength (e.g., 340 nm) over time using a spectrophotometer.[16]

-

Data Analysis: Calculate the amount of LDH released by comparing the reaction rates of treated samples to those of positive (cells lysed with a detergent) and negative controls.

Hemolysis Assay for Blood Compatibility

The hemolysis assay evaluates the extent of red blood cell (RBC) lysis caused by a biomaterial, a critical parameter for blood-contacting applications.[19][20]

Principle: Hemolysis is the breakdown of red blood cells, leading to the release of hemoglobin.[21] The amount of free hemoglobin in the supernatant after incubation of blood with the test material is measured spectrophotometrically and is an indicator of the material's hemolytic potential.[19][20]

Methodology:

-

Preparation of Erythrocyte Suspension: Obtain fresh human blood and centrifuge to separate the erythrocytes. Wash the erythrocytes multiple times with a phosphate-buffered saline (PBS) solution.[22]

-

Incubation: Add the test polymer at various concentrations to the erythrocyte suspension. Use a positive control (e.g., Triton X-100) that causes complete hemolysis and a negative control (PBS).[19]

-

Incubation Conditions: Incubate the samples for a defined period (e.g., 24 hours) at 37°C with gentle rotation.[19]

-

Centrifugation: After incubation, centrifuge the samples to pellet the intact erythrocytes.[19]

-

Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of free hemoglobin using a spectrophotometer at a wavelength of around 540 nm.[19]

-

Calculation: Calculate the percentage of hemolysis for each sample relative to the positive control. A hemolysis percentage below 5% is generally considered acceptable for biomaterials.[22]

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the interactions of polyglycerol-based polymers with biological systems and clarify experimental procedures, the following diagrams are provided.

Caption: A flowchart illustrating the key steps in performing MTT and LDH assays for cytotoxicity evaluation.

Caption: A streamlined workflow of the hemolysis assay for assessing blood compatibility.

Caption: Conceptual diagrams of polyglycerol derivatives interacting with cellular signaling pathways.

References

- 1. Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications [mdpi.com]

- 2. Hyperbranched polyglycerols: recent advances in synthesis, biocompatibility and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 3. Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications [ouci.dntb.gov.ua]

- 4. Biodegradable polyglycerols with randomly distributed ketal groups as multi-functional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Poly(Glycerol) Microparticles as Drug Delivery Vehicle for Biomedical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In vitro toxicity screening of polyglycerol esters of fatty acids as excipients for pulmonary formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dynamed.bme.umich.edu [dynamed.bme.umich.edu]

- 12. Human studies on polyglycerol polyricinoleate (PGPR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. haemoscan.com [haemoscan.com]

- 20. haemoscan.com [haemoscan.com]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

In Vivo Degradation Pathways of Decaglycerol and Its Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vivo degradation pathways of decaglycerol and its fatty acid esters. This compound and its derivatives are gaining increasing interest in the pharmaceutical and biomedical fields as biocompatible and versatile excipients, drug delivery vehicles, and formulation aids. A thorough understanding of their metabolic fate is crucial for assessing their safety and efficacy in drug development. This document summarizes key findings on their absorption, distribution, metabolism, and excretion (ADME), presents relevant quantitative data, details experimental methodologies, and provides visual representations of the core processes.

Core Concepts: The Metabolic Fate of this compound and Its Esters

The in vivo degradation of this compound esters is primarily characterized by the enzymatic hydrolysis of the ester bond, which links the this compound backbone to fatty acid chains. This process predominantly occurs in the gastrointestinal tract, mediated by pancreatic lipases. Following hydrolysis, the metabolic pathways of the resulting this compound and fatty acid moieties diverge significantly.

This compound Moiety: The polyglycerol backbone, including this compound, is poorly absorbed from the gastrointestinal tract. The majority of the ingested this compound is excreted unchanged, primarily through the urine. A smaller fraction is eliminated in the feces. This limited absorption and metabolism contribute to the low systemic toxicity profile of polyglycerols.

Fatty Acid Moiety: The liberated fatty acids, on the other hand, are readily absorbed and enter the body's fatty acid pool. They are subsequently metabolized through standard lipid metabolism pathways, such as beta-oxidation, to provide energy or are incorporated into other lipids.

Quantitative Data on In Vivo Degradation and Excretion

The foundational study by Michael and Coots (1971) using radiolabeled polyglycerol esters in rats provides the most definitive quantitative data to date. The following table summarizes their key findings regarding the excretion of the ¹⁴C-labeled polyglycerol moiety of various polyglycerol esters after oral administration.

| Polyglycerol Ester Derivative | Administration Route | Time Period (hours) | % of ¹⁴C Dose in Urine | % of ¹⁴C Dose in Feces | % of ¹⁴C Dose in Respiratory CO₂ | % of ¹⁴C Dose in Carcass | Reference |

| ¹⁴C-Triglycerol Oleate | Oral | 51 | 48.6 | 17.5 | 4.8 | 29.1 | Michael & Coots, 1971 |

| ¹⁴C-Decaglycerol Oleate | Oral | 51 | 38.9 | 51.8 | 1.6 | 7.7 | Michael & Coots, 1971 |

Table 1: Excretion of the ¹⁴C-Polyglycerol Moiety of Polyglycerol Esters in Rats [1]

These data clearly indicate that a substantial portion of the this compound moiety is excreted unchanged, primarily in the feces for the this compound ester, with a smaller amount in the urine. The low percentage of radioactivity recovered in respiratory CO₂ and the carcass further supports the limited metabolism of the this compound backbone.

In Vivo Degradation Pathway

The following diagram illustrates the principal in vivo degradation pathway of this compound esters.

Caption: In vivo degradation pathway of this compound esters.

Experimental Protocols

A comprehensive in vivo study to determine the degradation pathways of this compound and its esters typically involves the use of radiolabeled compounds to trace their fate in the body. The following is a generalized protocol based on established methodologies.

Radiolabeling of this compound Esters

To trace the metabolic fate of both the this compound and fatty acid moieties, specific radiolabeling is required.

-

¹⁴C-Labeling of the this compound Moiety: This can be achieved by synthesizing this compound from ¹⁴C-labeled glycerol. The resulting radiolabeled this compound is then esterified with the desired fatty acid.

-

¹⁴C or ³H-Labeling of the Fatty Acid Moiety: A commercially available radiolabeled fatty acid (e.g., [1-¹⁴C]oleic acid) is esterified with non-labeled this compound.

Animal Study Protocol

This protocol outlines a typical in vivo study in rats.

Animals: Male Sprague-Dawley rats, weighing 200-250g, are commonly used. Animals are housed individually in metabolism cages that allow for the separate collection of urine and feces.

Dosing:

-

The radiolabeled this compound ester is dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

A single dose is administered orally via gavage.

-

A control group receives the vehicle only.

Sample Collection:

-

Urine and Feces: Collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h) post-dosing.

-

Blood: Blood samples are collected via tail vein or cardiac puncture at specified time points to determine plasma concentrations of the radiolabeled compound and its metabolites.

-

Tissues: At the end of the study, animals are euthanized, and key organs and tissues (liver, kidneys, spleen, fat, etc.) are harvested to determine the tissue distribution of radioactivity.

Analytical Methods

Sample Preparation:

-

Urine: May be analyzed directly or after appropriate dilution.

-

Feces and Tissues: Homogenized and then combusted in a sample oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified.

-

Plasma: Proteins may be precipitated, and the supernatant analyzed.

Quantification of Radioactivity:

-

Liquid Scintillation Counting (LSC): The primary method for quantifying the amount of ¹⁴C in liquid samples (urine, plasma extracts) and trapped ¹⁴CO₂.

Identification and Quantification of Metabolites:

-

Chromatography: High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector is used to separate the parent compound from its metabolites in urine and plasma.

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to identify the chemical structure of the metabolites. For polyglycerols, derivatization (e.g., silylation) is often necessary before GC-MS analysis.

The following diagram outlines the experimental workflow for an in vivo degradation study.

Caption: Experimental workflow for in vivo degradation studies.

Signaling Pathways and Enzymatic Mechanisms

The primary enzymatic process involved in the degradation of this compound esters is the hydrolysis of the ester linkage by pancreatic lipase in the small intestine. This is not a signaling pathway in the traditional sense but a digestive process.

The following diagram illustrates the logical relationship of this enzymatic action.

References

Solubility characteristics of decaglycerol in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of decaglycerol (also known as polyglycerol-10) in a range of aqueous and organic solvents. Understanding the solubility of this versatile polyol is critical for its application in various fields, including pharmaceuticals, cosmetics, and food science, particularly in the formulation of stable emulsions and delivery systems for active ingredients.

Core Concepts in this compound Solubility

This compound is a polymer of glycerol containing ten glycerol units, resulting in a molecule with a high density of hydroxyl groups. This structure confers a predominantly hydrophilic character, dictating its solubility behavior. The fundamental principle governing its solubility is "like dissolves like," meaning it will exhibit higher solubility in polar solvents and limited solubility in non-polar solvents.

Quantitative and Qualitative Solubility Data

While precise quantitative solubility data for this compound is not extensively available in public literature, the following table summarizes its known qualitative and semi-quantitative solubility characteristics in various solvents. This information is compiled from technical data sheets and scientific publications.

| Solvent System | Solvent Type | Polarity Index (P') | Solubility of this compound |

| Aqueous Solvents | |||

| Water | Protic, Polar | 10.2 | Dispersible/Soluble |

| Organic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 7.2 | Soluble (with heating)[1] |

| Ethanol | Protic, Polar | 4.3 | Soluble (this compound monooleate is soluble)[2] |

| Methanol | Protic, Polar | 5.1 | Sparingly Soluble (with heating and sonication)[1] |

| Acetone | Aprotic, Polar | 5.1 | Information not available |

| Chloroform | Non-polar | 4.1 | Sparingly Soluble (with heating and sonication)[1] |

Note: The solubility of polyglycerols can be influenced by factors such as their molecular weight distribution and the presence of impurities.

Factors Influencing this compound Solubility

Several factors can influence the solubility of this compound in a given solvent:

-

Temperature: For most solid and liquid solutes, solubility increases with temperature. In the case of this compound, heating is noted to improve its solubility in solvents like DMSO, methanol, and chloroform.[1]

-

Solvent Polarity: As a highly polar molecule due to its numerous hydroxyl groups, this compound's solubility is greatest in polar solvents. Its solubility decreases significantly as the solvent polarity decreases.

-

Esterification: The solubility of this compound can be significantly modified through esterification of its hydroxyl groups with fatty acids. The resulting polyglycerol esters can range from hydrophilic to lipophilic, depending on the length of the fatty acid chain and the degree of esterification. This allows for the tuning of its emulsifying and solubilizing properties.

Experimental Protocol for Determining this compound Solubility

A standardized method for determining the solubility of polymers like this compound can be adapted from ASTM D3132-72, "Standard Test Method for Solubility Range of Resins and Polymers." The following protocol outlines a general procedure.

Objective: To determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound sample

-

Selected solvent

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled water bath or shaker

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with a suitable detector like a Refractive Index Detector (HPLC-RI) or Gas Chromatography with Flame Ionization Detector (GC-FID) after derivatization)

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the solution to stand undisturbed at the set temperature for a period to allow any undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the aliquot through a syringe filter (of a pore size sufficient to remove undissolved particles, e.g., 0.45 µm) into a pre-weighed volumetric flask. The filtration step should also be performed at the equilibration temperature to prevent precipitation.

-

-

Quantification of Dissolved this compound:

-

Determine the weight of the filtered solution.

-

Dilute the filtered solution to a known volume with the same solvent.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-RI or GC-FID). A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

-

Express the solubility in desired units, such as grams of this compound per 100 mL of solvent ( g/100 mL).

-

Visualization of Solubility Principles

The following diagrams illustrate the logical relationship between solvent polarity and the solubility of this compound, as well as a simplified workflow for the experimental determination of solubility.

Caption: Relationship between solvent polarity and this compound solubility.

Caption: A simplified workflow for the experimental determination of this compound solubility.

References

An In-Depth Technical Guide to the Self-Assembly Properties of Decaglycerol Monooleate in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly properties of decaglycerol monooleate (DGMO), a nonionic surfactant of significant interest in the pharmaceutical sciences. Drawing on current scientific literature, this document details the physicochemical behavior of DGMO in aqueous solutions, including its aggregation into various nanostructures. The guide is intended to serve as a core resource for researchers and professionals involved in drug formulation and development, offering insights into the rational design of DGMO-based delivery systems.

Introduction to this compound Monooleate

This compound monooleate, also known as polyglyceryl-10 monooleate, is a polyglyceryl ester composed of a hydrophilic this compound head group and a lipophilic oleic acid tail.[1][2] This amphiphilic structure drives its self-assembly in aqueous environments, leading to the formation of organized structures that can encapsulate a variety of therapeutic agents.[3] As a biodegradable and biocompatible excipient, DGMO is a promising alternative to polyethylene glycol (PEG)-based surfactants, which have potential safety concerns related to by-products like 1,4-dioxane.[2][4] The versatility of DGMO allows for its use in a wide range of applications, including as an emulsifier, solubilizer, and a building block for advanced drug delivery systems such as liposomes and other nanoparticles.[2][5]

Physicochemical Properties and Self-Assembly

The self-assembly of surfactants in solution is a thermodynamically driven process governed by the need to minimize the contact between the hydrophobic tails and water. This results in the formation of various aggregates, the nature of which depends on the surfactant's molecular geometry, concentration, temperature, and the composition of the aqueous medium.

Critical Concentration for Aggregation

A key parameter characterizing the self-assembly of surfactants is the critical micelle concentration (CMC), the concentration at which the formation of micelles becomes significant. For this compound monooleate, the self-assembly behavior is more complex than the formation of simple spherical micelles. It has been observed that DGMO tends to form multilamellar aggregates, such as liposomes.[5] Consequently, the term "critical liposome concentration" (CLC) has been proposed to more accurately describe the onset of aggregation for this type of surfactant.[5]

Table 1: Critical Aggregation Concentration of this compound Monooleate

| Parameter | Value | Method | Reference |

| Critical Micelle Concentration (CMC) Range | 8 - 11 mg/L | Surface Tensiometry (Du Noüy Ring) | [5] |

| Critical Liposome Concentration (CLC) | ~0.011 mM | Inferred from self-assembly behavior | [5] |

Aggregation Behavior and Phase Structures

Upon increasing its concentration in water above the critical aggregation concentration, this compound monooleate can form a variety of self-assembled structures. While detailed phase diagrams for the binary DGMO-water system are not extensively published, the behavior of analogous polyglycerol esters provides valuable insights.

Polyglycerol esters with large headgroups, like DGMO, have a tendency to form lamellar phases (Lα), which can exist as dispersions of uni- or multilamellar vesicles in dilute solutions.[6] This is in contrast to surfactants with smaller headgroups like glycerol monooleate (GMO), which readily form inverse bicontinuous cubic (QII) and hexagonal (HII) phases.[7] The larger hydrophilic head of DGMO favors a packing parameter closer to 1, which promotes the formation of planar bilayers that close upon themselves to form vesicles.

The morphology and size of these aggregates are influenced by factors such as pH and temperature. For instance, changes in pH can induce agglomeration and even rupture of polyglycerol ester vesicles.[6]

Quantitative Data on this compound Monooleate Aggregates

The following tables summarize the available quantitative data on the properties of this compound monooleate and its self-assembled structures in solution.

Table 2: Physicochemical Properties of this compound Monooleate

| Property | Value | Reference |

| HLB (Hydrophile-Lipophile Balance) | ~12.5 | [8] |

| Molecular Formula | C48H94O22 | [8] |

Table 3: Characteristics of this compound Monooleate Aggregates

| Parameter | Value Range | Method | Reference(s) |

| Size (Hydrodynamic Diameter) | |||

| Polyglycerol Ester Vesicles | 200 - 1000 nm | Dynamic Light Scattering (DLS) | [9] |

| Polyglyceryl-10 Monocaprylate Nanoparticles | ~100 nm | Dynamic Light Scattering (DLS) | [4][10] |

| Surface Properties | |||

| Surface Tension at CMC | ~30 mN/m | Surface Tensiometry | [11] |

| Interfacial Tension (0.25% in CCT vs. Water) | ~0.6 mN/m | Spinning Drop Tensiometer | [5] |

Note: Data for closely related polyglyceryl esters are included to provide an expected range for DGMO, for which specific data is limited.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the self-assembly properties of this compound monooleate.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

The CMC of DGMO can be determined by measuring the surface tension of its aqueous solutions at various concentrations. The Du Noüy ring method is a common technique for this purpose.[5]

Protocol:

-

Prepare a stock solution of this compound monooleate in ultrapure water.

-

Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.

-

Measure the surface tension of each solution using a tensiometer equipped with a platinum-iridium ring. Ensure the ring is thoroughly cleaned and flamed before each measurement.

-

Allow the system to equilibrate before each measurement to obtain the static surface tension.

-

Plot the surface tension as a function of the logarithm of the DGMO concentration.

-

The CMC is determined from the inflection point of the resulting curve, where a sharp decrease in the slope is observed.[5]

Characterization of Aggregate Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic size of particles in suspension.[12]

Protocol:

-

Prepare aqueous dispersions of this compound monooleate at a concentration above its CMC.

-

Filter the samples through a suitable filter (e.g., 0.22 µm) to remove any dust or large aggregates.

-

Place the sample in a clean cuvette and insert it into the DLS instrument.

-

Allow the sample to thermally equilibrate to the desired temperature.

-

Perform the DLS measurement, collecting the scattered light intensity fluctuations at a specific angle (e.g., 173° for backscatter detection).

-

The instrument's software analyzes the autocorrelation function of the scattered light to determine the diffusion coefficient, from which the hydrodynamic radius is calculated using the Stokes-Einstein equation.

-

The size distribution, z-average diameter, and polydispersity index (PDI) are obtained to characterize the aggregate population.[12]

Visualization of Aggregate Morphology by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology of self-assembled structures in their native, hydrated state.[11][13]

Protocol:

-

Prepare a dilute aqueous dispersion of this compound monooleate.

-

Apply a small aliquot (a few microliters) of the sample to a TEM grid with a perforated carbon film.

-

Blot the grid to create a thin film of the suspension.

-

Plunge-freeze the grid into a cryogen (e.g., liquid ethane) to vitrify the water.

-

Transfer the vitrified sample to a cryo-TEM holder under liquid nitrogen temperature.

-

Image the sample in the TEM at cryogenic temperatures. This allows for the visualization of the lamellar structure of vesicles and other aggregates.[5][7]

Analysis of Liquid Crystalline Phases by Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the structure and lattice parameters of ordered phases, such as liquid crystals.[14][15]

Protocol:

-

Prepare samples of this compound monooleate in water at various concentrations.

-

Load the samples into thin-walled glass capillaries.

-

Mount the capillaries in the SAXS instrument and expose them to a monochromatic X-ray beam.

-

Record the scattered X-ray intensity as a function of the scattering angle (2θ) or the scattering vector (q).

-

The resulting diffraction pattern will show a series of peaks (Bragg reflections) at specific q values.

-

The positions of these peaks are characteristic of the type of liquid crystalline phase (e.g., lamellar, cubic, hexagonal). The ratio of the peak positions allows for the identification of the phase symmetry.[14]

-

The lattice parameter(s) of the phase can be calculated from the positions of the Bragg peaks.

Application in Drug Delivery and Relevant Signaling Pathways

This compound monooleate-based nanocarriers are being explored for the delivery of a wide range of therapeutic agents, particularly in cancer therapy.[1][16] The self-assembled structures can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation and altering their pharmacokinetic profiles.

Enhanced Permeability and Retention (EPR) Effect

One of the primary mechanisms by which DGMO-based nanocarriers target tumors is through the passive accumulation via the Enhanced Permeability and Retention (EPR) effect.[16] Tumor vasculature is often leaky, with poorly-formed endothelial junctions, allowing nanoparticles of a certain size (typically < 200 nm) to extravasate into the tumor interstitium. The poor lymphatic drainage in tumors further leads to the retention of these nanocarriers, resulting in a higher local concentration of the encapsulated drug.[16]

Modulation of Cellular Signaling Pathways

The therapeutic efficacy of drugs delivered by DGMO nanocarriers is ultimately determined by their interaction with specific cellular signaling pathways. For instance, in cancer therapy, many drugs are designed to interfere with pathways that regulate cell proliferation, survival, and apoptosis. By increasing the intracellular concentration of these drugs in cancer cells, DGMO-based delivery systems can enhance their therapeutic effect.

As a conceptual example, if a DGMO nanocarrier is used to deliver a kinase inhibitor for cancer treatment, the inhibitor would act on a specific signaling cascade, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

Conclusion

This compound monooleate is a versatile and promising nonionic surfactant for pharmaceutical applications. Its ability to self-assemble into various nanostructures, particularly multilamellar vesicles, makes it an excellent candidate for the formulation of advanced drug delivery systems. A thorough understanding of its physicochemical properties, including its critical aggregation concentration and phase behavior, is crucial for the rational design and optimization of these delivery systems. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of DGMO-based formulations, enabling researchers and drug development professionals to harness its full potential in improving therapeutic outcomes. Further research into the detailed phase behavior of DGMO and its interactions with different drug molecules will continue to expand its utility in the pharmaceutical field.

References

- 1. Nanocarriers for cancer-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. muser-my.com [muser-my.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Item - Cryo-TEM images of the liposome at (A) 25°C, (B) 37°C, and (C) 42°C. - Public Library of Science - Figshare [plos.figshare.com]

- 6. Influence of pH on colloidal properties and surface activity of polyglycerol fatty acid ester vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. POLYGLYCERYL-10-OLEATE - Ataman Kimya [atamanchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. Imaging of Liposomes by Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in Cryo-TEM Imaging of Soft Lipid Nanoparticles [aimspress.com]

- 13. Tutorial Liquid crystals [sastutorials.org]

- 14. researchgate.net [researchgate.net]

- 15. Receptor-targeted nanocarriers for therapeutic delivery to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Polyglycerol/Polydopamine-Coated Nanoparticles for Biomedical Applications [frontiersin.org]

A Deep Dive into Hyperbranched Polyglycerols: Thermal and Rheological Properties for Advanced Drug Development

For Immediate Release

[City, State] – [Date] – Hyperbranched polyglycerols (HPGs) are emerging as a highly promising class of polymers for biomedical applications, particularly in the field of drug delivery. Their unique three-dimensional, globular architecture and high density of functional groups offer significant advantages over traditional linear polymers like polyethylene glycol (PEG).[1][2] This in-depth technical guide provides a comprehensive overview of the thermal and rheological properties of HPGs, offering researchers, scientists, and drug development professionals the critical data and methodologies needed to harness the full potential of these versatile macromolecules.

Hyperbranched polymers, including HPGs, are characterized by their randomly branched, tree-like structure, which results in a compact, spherical shape.[3] This architecture prevents the chain entanglements common in linear polymers, leading to exceptionally low bulk and solution viscosities.[1][3] HPGs are particularly noted for their biocompatibility, high water solubility, and numerous terminal hydroxyl groups that can be readily functionalized for drug conjugation and targeting.[4][5]

Thermal Properties of Hyperbranched Polyglycerols

The thermal behavior of HPGs is a critical consideration for their processing, storage, and application in drug delivery systems. Key thermal properties include the glass transition temperature (Tg) and the thermal decomposition temperature.

The glass transition temperature (Tg) is a fundamental property of amorphous polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[6] For HPGs, the Tg is influenced by factors such as molecular weight and the nature of the end groups.[7][8] In some cases, the Tg of amorphous hyperbranched polyethers has been observed to initially increase with the degree of branching before decreasing.[9] For poly(glycerol adipate) (PGAd), a type of hyperbranched polyester, the Tg has been reported to be around -28°C for carboxyl-terminated polymers and -36°C for hydroxyl-terminated polymers.[10]

Thermal stability is another crucial characteristic, indicating the temperature at which the polymer begins to degrade. Hyperbranched polyglycerol esters have demonstrated excellent thermal stability, with 50% mass loss occurring at temperatures above 400°C.[11] For instance, poly(glycerol adipate) is thermally stable up to 200-300°C.[7]

Summary of Thermal Properties

| Polymer System | Molecular Weight (Mn, g/mol ) | Glass Transition Temperature (Tg, °C) | Thermal Decomposition Temperature (50% mass loss, °C) | Reference |

| Poly(glycerol glutarate) | Low Molecular Weight | -50.1 | Starts at ~200 | [7] |

| Poly(glycerol glutarate) | High Molecular Weight (445,000) | -31.3 | >200 | [7] |

| Poly(glycerol adipate) (hydroxyl-terminated) | - | -36 | Stable up to 150 | [10] |

| Poly(glycerol adipate) (carboxyl-terminated) | - | -28 | Stable up to 150 | [10] |

| Hyperbranched Polyglycerol Esters | - | - | >400 | [11] |

| Poly(glycerol succinate) Dendrimers | Increasing MW | -20 to -14 | - | [7] |

Rheological Properties of Hyperbranched Polyglycerols

The rheological, or flow, properties of HPGs are a direct consequence of their unique hyperbranched architecture and are critical for their formulation and in vivo performance.

Due to their compact, globular shape and lack of chain entanglement, HPGs exhibit significantly lower viscosity in both solution and melt states compared to their linear counterparts of similar molecular weight.[3] This low viscosity is advantageous for processing and formulation, particularly for injectable drug delivery systems. The intrinsic viscosity of HPGs has been observed to be low and does not significantly increase with molecular weight.[12][13]

The melt viscoelastic properties of HPGs have also been investigated. Despite their self-similar structures, the entanglement dynamics can be influenced by the synthesis solvent.[12] Studies on hyperbranched polyester polyols have shown a shear-thinning behavior in the molten state, where viscosity decreases with increasing shear rate.[14] In solution, these polyesters exhibited low viscosity with a Newtonian region at lower shear rates, transitioning to shear thickening at higher rates.[14]

Summary of Rheological Properties